molecular formula C18H19N3O3 B7635562 N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B7635562
M. Wt: 325.4 g/mol
InChI Key: FLEMHNQHONZZLX-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide, also known as CEP-26401, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Mechanism of Action

N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide works by inhibiting PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which sensitizes cancer cells to chemotherapy and radiation therapy. Additionally, PARP inhibition can lead to the formation of DNA double-strand breaks, which can be lethal to cancer cells.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on DNA repair, N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is its specificity for PARP. This allows for targeted inhibition of DNA repair in cancer cells, while minimizing toxicity to normal cells. However, one limitation of N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is its relatively short half-life, which may limit its effectiveness in certain cancer types.

Future Directions

There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide. One area of interest is the development of combination therapies involving N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide and other DNA-damaging agents, such as platinum-based chemotherapy. Another area of interest is the identification of biomarkers that can predict response to N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide, which could help guide patient selection for treatment. Additionally, there is ongoing research into the development of more potent and selective PARP inhibitors, which could further enhance the efficacy of this class of drugs.

Synthesis Methods

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-amino-3-cyanopyridine with 3,4-dimethoxyphenylacetic acid to form the imidazo[1,2-a]pyridine core. This intermediate is then converted to the final product through a series of reactions involving amide formation and reduction.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in a variety of cancer types, including breast, ovarian, and pancreatic cancer. N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide has also been shown to have activity as a single agent in certain cancer types, such as BRCA-deficient breast cancer.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12(13-7-8-15(23-2)16(10-13)24-3)19-18(22)14-11-21-9-5-4-6-17(21)20-14/h4-12H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEMHNQHONZZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide

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